molecular formula C8H10BN3O3S B1519826 2-(4-Boronobenzoyl)hydrazinecarbothioamide CAS No. 957060-76-3

2-(4-Boronobenzoyl)hydrazinecarbothioamide

Cat. No. B1519826
M. Wt: 239.06 g/mol
InChI Key: NVXNXTLWXKMYHB-UHFFFAOYSA-N
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Description

2-(4-Boronobenzoyl)hydrazinecarbothioamide, also known as BHBC, is a boron-containing molecule with a hydrazinecarbothioamide core structure. It has recently gained attention in the scientific community due to its various applications in biochemistry, pharmacology, and biotechnology. BHBC is a versatile compound that can be used in a variety of ways, from being a building block for synthesizing other molecules to being a potential therapeutic agent.

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Bărbuceanu et al. (2014) reported the synthesis of new hydrazinecarbothioamides and their derivatives with excellent antioxidant activity. These compounds were synthesized by reacting benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain 1,2,4-triazole-3-thione derivatives, which also showed good antioxidant activity using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).

Chemical Hydrogen Storage Materials

Hydrazine borane and hydrazinidoboranes have been explored as potential chemical hydrogen storage materials due to their high hydrogen content. Moury and Demirci (2015) reviewed these materials, emphasizing the need for active and selective metal-based catalysts to improve their dehydrogenation efficiency (R. Moury & U. B. Demirci, 2015).

Optical Sensing of Heavy Metals

Shi et al. (2016) developed a simple-structured hydrazinecarbothioamide derivative as a dual-channel optical probe for the detection of Hg^2+ and Ag^+. The probe exhibited distinct fluorescence responses to these ions, with potential applications in environmental monitoring (W. Shi et al., 2016).

Corrosion Inhibition

Research by Ebenso et al. (2010) on thiosemicarbazides as corrosion inhibitors for mild steel in acidic medium showed that these compounds effectively inhibit corrosion, with their performance closely related to certain quantum chemical parameters. This suggests their utility in protecting metals from corrosive environments (E. Ebenso, D. Isabirye, & N. Eddy, 2010).

Graphite Oxide Conductivity Modulation

A study by Shin et al. (2009) found that the conductivity of graphite oxide films could be significantly modulated using sodium borohydride as a reducing agent, which is relevant for the development of advanced materials and electronic devices (Hyeon-Jin Shin et al., 2009).

properties

IUPAC Name

[4-[(carbamothioylamino)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BN3O3S/c10-8(16)12-11-7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H,(H,11,13)(H3,10,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXNXTLWXKMYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NNC(=S)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657075
Record name [4-(2-Carbamothioylhydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boronobenzoyl)hydrazinecarbothioamide

CAS RN

957060-76-3
Record name [4-(2-Carbamothioylhydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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